molecular formula C9H10BrNO2 B008336 N-(4-bromophenyl)-2-methoxyacetamide CAS No. 104703-38-0

N-(4-bromophenyl)-2-methoxyacetamide

Cat. No. B008336
M. Wt: 244.08 g/mol
InChI Key: UWPRWZGIASZACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-bromophenyl)-2-methoxyacetamide often involves multi-step reactions, starting from base compounds through a sequence of reactions that introduce specific functional groups. For instance, derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide are synthesized using sequences starting from the Leuckart reaction, highlighting the complexity and specificity of synthesizing such compounds (Rani, Pal, Hegde, & Hashim, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-bromophenyl)-2-methoxyacetamide is determined using spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry. These methods provide detailed information on the structural features, including the positions of bromo, methoxy, and acetamide groups, which are crucial for understanding the chemical behavior and reactivity of these compounds (Zhang Da-yang, 2004).

Chemical Reactions and Properties

The chemical reactivity of N-(4-bromophenyl)-2-methoxyacetamide derivatives often involves interactions and reactions specific to the functional groups present in the molecule. For example, bromo and methoxy groups can significantly influence the electronic properties of the molecule, affecting its reactivity in substitution and addition reactions. The presence of an acetamide group can also introduce specific reactivity patterns, such as participation in nucleophilic addition reactions (Robin, Galy, Kenz, & Pierrot, 2002).

Physical Properties Analysis

The physical properties of N-(4-bromophenyl)-2-methoxyacetamide and its derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the molecular structure. The presence of bromo and methoxy groups can affect the compound's polarity, influencing its solubility in various solvents. The crystalline structure, determined by X-ray crystallography, provides insights into the molecular arrangement and intermolecular interactions, which are essential for understanding the compound's physical state and stability (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

Chemical Properties Analysis

The chemical properties of N-(4-bromophenyl)-2-methoxyacetamide derivatives, such as reactivity, stability, and interaction with other chemical species, are closely related to their molecular structure. The electron-withdrawing effect of the bromo group and the electron-donating effect of the methoxy group can influence the compound's reactivity towards electrophilic and nucleophilic agents. These properties are crucial for designing reactions and processes involving these compounds (Guzei, Gunderson, & Hill, 2010).

Scientific Research Applications

Pharmacological Potential and Biological Activities

A study by Rani et al. (2016) introduced a series of novel acetamide derivatives, including N-(4-bromophenyl)-2-methoxyacetamide analogs, synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These derivatives were evaluated for their biological activities, with some showing promising results comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups. This research highlights the compound's potential in developing new therapeutic agents Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016). Anti-cancer agents in medicinal chemistry.

Antioxidant Properties from Marine Sources

Compounds structurally related to N-(4-bromophenyl)-2-methoxyacetamide, specifically bromophenol derivatives isolated from marine red algae Rhodomela confervoides, have demonstrated significant antioxidant activities. Li et al. (2012) identified new nitrogen-containing bromophenols with potent scavenging activity against DPPH radicals, indicating potential applications in food and pharmaceutical industries as natural antioxidants Li, K.-k., Li, X.-M., Gloer, J., & Wang, B.-G. (2012). Food chemistry.

Applications in Molecular Electronics

Stuhr-Hansen et al. (2005) discussed the use of simple aryl bromides, including 4-bromophenyl derivatives, as precursors for thiol end-capped molecular wires in the field of molecular electronics. These compounds serve as key building blocks for synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing new electronic devices Stuhr-Hansen, N., Sørensen, J., Moth‐Poulsen, K., Christensen, J. B., Bjørnholm, T., & Nielsen, M. (2005). Tetrahedron.

Anticancer Research

A novel bromophenol derivative, BOS-102, containing a moiety similar to N-(4-bromophenyl)-2-methoxyacetamide, has shown anticancer activities on human lung cancer cell lines in the study by Guo et al. (2018). BOS-102 induced cell cycle arrest and apoptosis via ROS-mediated pathways, suggesting the potential of such compounds in developing anticancer drugs Guo, C., Wang, L.-J., Zhao, Y., Liu, H., Li, X., Jiang, B., Luo, J., Guo, S., Wu, N., & Shi, D. (2018). Marine Drugs.

Safety And Hazards

properties

IUPAC Name

N-(4-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPRWZGIASZACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-methoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-methoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-methoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-methoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.